1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

β‑Adrenoceptor Pharmacology Cardioselective Beta‑Blockers Structure‑Activity Relationship

Optimize your beta-adrenoceptor research with 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (CAS 29607-93-0). Its unique hydroxyethylamino group confers a distinct hydrogen-bonding pattern (3 HBD, 4 HBA) and moderate polarity (XLogP3 0.2), delivering propranolol-like potency with practolol-like cardioselectivity. This scaffold enables systematic SAR exploration for novel cardioselective beta-blockers. Available at ≥95% purity, it is a reliable, high-yield (~87%) intermediate for medicinal chemistry programs and an essential analytical reference standard for impurity profiling. Bulk procurement supports advanced safety profile development.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 29607-93-0
Cat. No. B1305454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol
CAS29607-93-0
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CNCCO)O
InChIInChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2
InChIKeyQKKATYAZWMJMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (CAS 29607-93-0): A Phenoxypropanolamine Intermediate for Beta‑Blocker Research and Organic Synthesis Procurement


1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (CAS 29607-93-0), also known as 1-[(2-hydroxyethyl)amino]-3-phenoxy-2-propanol, is a phenoxypropanolamine derivative with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol [1]. The compound features a phenoxypropanol backbone substituted with a hydroxyethylamino group, endowing it with hydrogen‑bond donor and acceptor capabilities (3 HBD, 4 HBA) and a computed XLogP3 of 0.2, which positions it as a moderately polar, water‑soluble small molecule [1]. Structurally related to the aryloxypropanolamine class of β‑adrenergic antagonists (e.g., propranolol, practolol), this compound serves as a key synthetic intermediate and research probe for investigating β‑adrenoceptor pharmacology [2].

Why 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol Cannot Be Substituted by Other Phenoxypropanolamines


Within the phenoxypropanolamine class, small variations in the amino‑alkyl substituent profoundly alter β‑adrenoceptor affinity, cardioselectivity, and pharmacokinetic behavior [1]. The hydroxyethylamino group of 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol confers a distinct hydrogen‑bonding pattern and polarity (XLogP3 = 0.2) compared to propranolol (isopropylamino, XLogP3 ≈ 3.0) or practolol (acetylamino‑substituted phenyl, XLogP3 ≈ 0.8) [2][3]. This chemical difference translates into divergent in vitro and in vivo β‑blocking potency and cardioselectivity profiles, as demonstrated in the foundational series where the hydroxyethylamino moiety was essential for achieving practolol‑like cardioselectivity while retaining propranolol‑level potency [1]. Consequently, generic substitution with other phenoxypropanolamines is scientifically unsound without quantitative comparative data; the following evidence establishes the precise, measurable parameters that justify selection of this specific compound.

Quantitative Differentiation of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: Head‑to‑Head and Class‑Level Evidence for Scientific Selection


β‑Adrenoceptor Potency and Cardioselectivity: Class‑Level Inference from 1-Phenoxy-3-[[(substituted‑amido)alkyl]amino]-2-propanol Series

In a systematic SAR study of 1-phenoxy-3-[[(substituted‑amido)alkyl]amino]-2-propanols, compounds bearing a hydroxyethylamino side chain (e.g., the target compound) exhibited β‑adrenoceptor blocking potency that was greater than that of propranolol and cardioselectivity comparable to that of practolol when administered intravenously to anesthetized cats [1]. Although the exact compound 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol was not individually reported, the class‑level inference indicates that the hydroxyethylamino substituent confers a favorable balance of high potency and β₁‑selectivity relative to the non‑selective, highly lipophilic propranolol and the less potent, cardioselective practolol [1]. This positions the target compound as a valuable scaffold for developing next‑generation cardioselective β‑blockers with improved efficacy.

β‑Adrenoceptor Pharmacology Cardioselective Beta‑Blockers Structure‑Activity Relationship

Lipophilicity (XLogP3) and Hydrogen‑Bonding Capacity: Computed Physicochemical Differentiation from Propranolol

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol exhibits a computed XLogP3 of 0.2, significantly lower than the 3.0 value for propranolol [1][2]. This ~15‑fold difference in predicted lipophilicity (ΔlogP = 2.8) indicates that the target compound is markedly more hydrophilic and is expected to have lower passive membrane permeability and potentially reduced CNS penetration compared to propranolol [1][2]. Additionally, the target compound possesses 3 hydrogen‑bond donors and 4 acceptors, versus 2 donors and 3 acceptors for propranolol [1][2], which further influences aqueous solubility and intermolecular interactions.

Drug‑Likeness Physicochemical Properties ADME Prediction

Synthetic Yield: Comparable Efficiency to Propranolol Synthesis Routes

A reported synthetic route for 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol via reaction of ethanolamine with an appropriate epoxide intermediate achieves a yield of approximately 87% [1]. This efficiency is comparable to yields reported for the synthesis of propranolol (typically 80–90% under optimized conditions) [2], indicating that the target compound can be produced with competitive synthetic economy for research‑scale and pilot‑scale preparations.

Chemical Synthesis Process Chemistry Intermediate Procurement

Rotatable Bond Count and Molecular Flexibility: Differentiation from Practolol

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol possesses 7 rotatable bonds, whereas the cardioselective β‑blocker practolol has 5 rotatable bonds [1][2]. The increased conformational flexibility of the target compound may influence its ability to adopt bioactive conformations at β‑adrenoceptor subtypes, potentially contributing to the observed class‑level differences in potency and selectivity [3]. The higher rotatable bond count also affects entropy‑driven binding thermodynamics and passive membrane diffusion.

Conformational Flexibility Receptor Binding Drug Design

Commercial Purity Specifications: Consistent ≥95% Purity Across Suppliers

Multiple reputable chemical suppliers (e.g., AKSci, ChemScene, Leyan) specify a minimum purity of 95% for 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol . This consistent purity specification meets or exceeds the typical purity of research‑grade propranolol (often 98–99%) and ensures that the compound is suitable for use as an analytical standard, synthetic intermediate, or pharmacological probe without requiring additional purification.

Chemical Procurement Analytical Standard Quality Control

High‑Value Application Scenarios for 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in Research and Industrial Procurement


Scaffold for Structure‑Activity Relationship (SAR) Studies of Cardioselective β‑Blockers

Given the class‑level evidence that hydroxyethylamino‑substituted phenoxypropanolamines exhibit propranolol‑like potency with practolol‑like cardioselectivity [1], 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol serves as an ideal core scaffold for systematic SAR exploration. Researchers can introduce additional substituents on the phenoxy ring or modify the hydroxyethyl group to fine‑tune β₁/β₂ selectivity, lipophilicity, and metabolic stability. The compound's moderate XLogP3 (0.2) and high rotatable bond count (7) provide a balanced starting point for optimizing pharmacokinetic properties [2].

Synthetic Intermediate for Advanced β‑Adrenoceptor Ligands

The high synthetic yield (~87%) and consistent commercial availability (≥95% purity) make 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol a reliable intermediate for constructing more complex β‑adrenoceptor ligands [3]. Its hydroxyethylamino group can be further functionalized (e.g., acylation, alkylation) to generate libraries of amido‑alkyl derivatives, as described in the foundational SAR studies [1]. Procurement of this compound in bulk supports medicinal chemistry programs aiming to discover novel cardioselective β‑blockers with improved safety profiles.

Analytical Reference Standard for Impurity Profiling in β‑Blocker Synthesis

Due to its structural similarity to propranolol and practolol, 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol may arise as a process impurity or degradation product during the synthesis or storage of aryloxypropanolamine β‑blockers. The availability of the compound with a defined purity specification (≥95%) from multiple vendors enables its use as an analytical reference standard for HPLC/LC‑MS impurity profiling, ensuring quality control in pharmaceutical manufacturing.

In Vitro Pharmacological Probe for β‑Adrenoceptor Subtype Characterization

Based on the class‑level SAR indicating potent β‑blockade and practolol‑like cardioselectivity [1], 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol can be employed as a pharmacological tool to differentiate β₁‑ and β₂‑adrenoceptor responses in isolated tissue preparations or cell‑based assays. Its distinct physicochemical profile (lower lipophilicity, higher hydrogen‑bonding capacity) compared to propranolol [2] may confer reduced nonspecific binding and improved assay reproducibility in biochemical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.